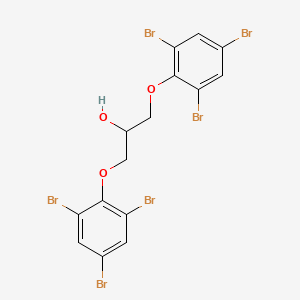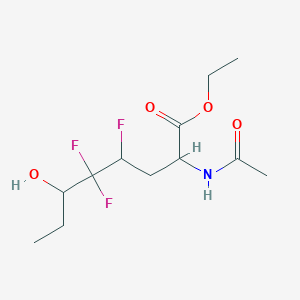
2-Decylpentadecyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylpentadecyl docosanoate is an ester compound formed from the reaction between a long-chain alcohol and a long-chain fatty acid. This compound is characterized by its high molecular weight and hydrophobic nature, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Decylpentadecyl docosanoate can be synthesized through esterification, where 2-decylpentadecanol reacts with docosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then separated and purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decylpentadecyl docosanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield the corresponding alcohol and acid.
Oxidation: The long alkyl chains can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Decylpentadecanol and docosanoic acid.
Oxidation: Various oxidized products depending on the extent of oxidation.
Reduction: 2-Decylpentadecanol.
Wissenschaftliche Forschungsanwendungen
2-Decylpentadecyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Wirkmechanismus
The mechanism of action of 2-Decylpentadecyl docosanoate primarily involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery systems where it can enhance the solubility and stability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Decyltetradecyl docosanoate
- 3-Decylpentadecyl docosanoate
- 4-Decylhexadecyl docosanoate
Uniqueness
2-Decylpentadecyl docosanoate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
92313-31-0 |
|---|---|
Molekularformel |
C47H94O2 |
Molekulargewicht |
691.2 g/mol |
IUPAC-Name |
2-decylpentadecyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-30-32-35-38-41-44-47(48)49-45-46(42-39-36-33-18-15-12-9-6-3)43-40-37-34-31-29-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChI-Schlüssel |
AQDVLTRYDZYGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


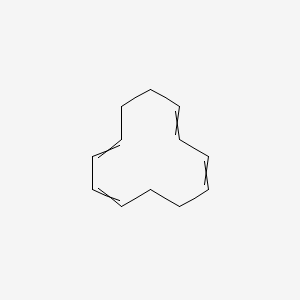

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
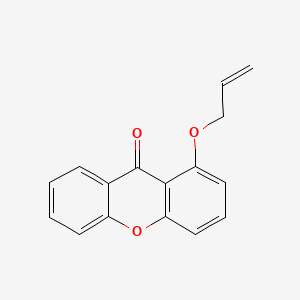
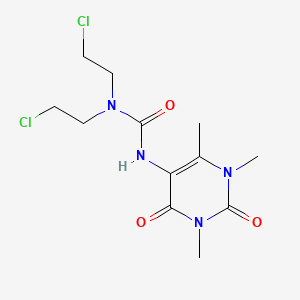
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
